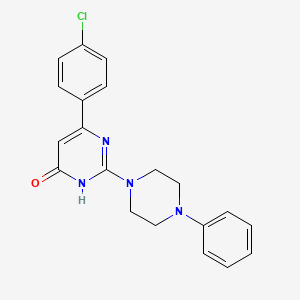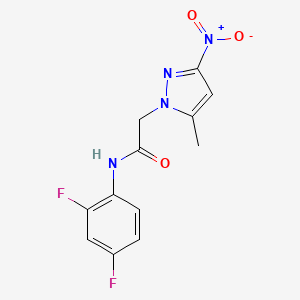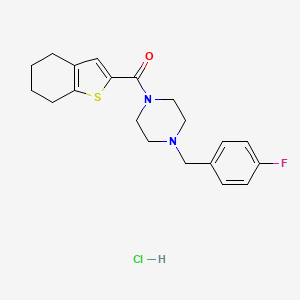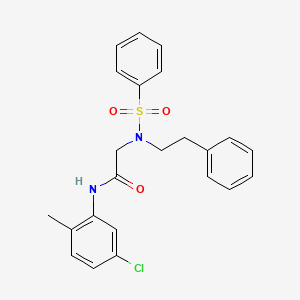
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CYCLO-1, is a thiazolidinone derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-microbial activities. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited potent anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory cytokines. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited potent anti-microbial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-inflammatory, anti-tumor, and anti-microbial activities. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit low toxicity in vitro and in vivo. However, one of the limitations of using 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to explore the potential of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the mechanism of action of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isothiocyanate with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then treated with 2-mercaptoacetic acid to obtain 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This method has been reported to yield 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in good yield and purity.
Eigenschaften
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-23-14-8-7-13(19(21)22)9-11(14)10-15-16(20)18(17(24)25-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSBMIEMBTDEY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-cyclohexyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)